3-[(2-Methoxyethoxy)methyl]piperidine
Description
3-[(2-Methoxyethoxy)methyl]piperidine is a piperidine derivative featuring a 2-methoxyethoxy methyl substituent at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its ether-linked side chain, which may influence solubility, metabolic stability, and biological interactions.
Properties
IUPAC Name |
3-(2-methoxyethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-5-6-12-8-9-3-2-4-10-7-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRQPHPARKUFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethoxy)methyl]piperidine typically involves the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Piperidine} + \text{2-Methoxyethanol} \rightarrow \text{3-[(2-Methoxyethoxy)methyl]piperidine} ]
Industrial Production Methods
In industrial settings, the production of 3-[(2-Methoxyethoxy)methyl]piperidine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler piperidine derivatives.
Scientific Research Applications
3-[(2-Methoxyethoxy)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Key Observations:
- Substituent Effects on Solubility : The 2-methoxyethoxy group in the target compound likely enhances water solubility compared to bulkier groups like neopentyloxy () or aromatic substituents (). Ether groups are less lipophilic than halogens or aromatic rings, favoring improved bioavailability .
- Synthetic Utility: Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate () highlights the use of 2-methoxyethoxy groups in ester synthesis, suggesting similar applications for the target compound in building complex molecules.
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity:
- The target compound’s estimated molecular weight (~185) is comparable to 3-[(Neopentyloxy)methyl]piperidine (185.31) but lower than chloro-fluoro-benzyl derivatives (294.19). This lower weight may improve metabolic stability compared to heavier analogs .
Hazard and Stability:
- Neopentyloxy derivatives are classified as irritants (Xi), suggesting similar handling precautions for the target compound. However, the absence of reactive halogens (cf. ) may reduce toxicity risks .
Biological Activity
Overview
3-[(2-Methoxyethoxy)methyl]piperidine is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C10H21NO2, is structurally similar to other piperidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 3-[(2-Methoxyethoxy)methyl]piperidine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic reactions. This mechanism can lead to various biological effects, including antiproliferative activity against cancer cells.
Antiproliferative Activity
Research has demonstrated that compounds similar to 3-[(2-Methoxyethoxy)methyl]piperidine exhibit significant antiproliferative effects against different cancer cell lines. For instance, studies have shown that derivatives of piperidine can inhibit cell growth with IC50 values ranging from 1.1 to 4.7 μM against HeLa and other cancer cell lines . The following table summarizes the IC50 values of various related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 1.1 |
| Compound B | L1210 | 2.8 |
| Compound C | CEM | 2.3 |
| 3-[(2-Methoxyethoxy)methyl]piperidine | TBD | TBD |
Selectivity and Safety
The selectivity of these compounds for cancer cells over normal cells is a crucial aspect of their therapeutic potential. For example, certain derivatives demonstrated minimal cytotoxicity against human peripheral blood mononuclear cells (PBMC), indicating a favorable safety profile . This selectivity is essential for developing targeted cancer therapies.
Study on Antitubulin Agents
In a study evaluating new antitubulin agents, compounds structurally related to 3-[(2-Methoxyethoxy)methyl]piperidine were tested for their ability to disrupt tubulin assembly. The results indicated that these compounds could induce apoptosis in cancer cells by affecting the cell cycle distribution, particularly increasing the G2/M phase population . The following findings were noted:
- Apoptosis Induction : Compounds tested showed a dose-dependent increase in apoptotic cells.
- Cell Cycle Impact : Significant alterations in cell cycle phases were observed, confirming the mechanism of action related to tubulin inhibition.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, varying the substituents on the piperidine ring can significantly influence the compound's potency and selectivity against cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
